6-Bromohexyltriethylammonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

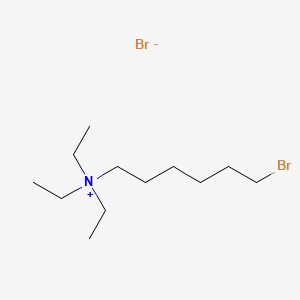

6-Bromohexyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C12H27Br2N. It is commonly used in organic synthesis and as an ionic liquid in catalysis. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a triethylammonium group.

Vorbereitungsmethoden

The synthesis of 6-Bromohexyltriethylammonium bromide typically involves the alkylation of triethylamine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

6-Bromohexyltriethylammonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming hexyltriethylammonium bromide

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromohexyltriethylammonium bromide has diverse applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Catalysis: The compound serves as an ionic liquid in catalytic processes, enhancing reaction rates and selectivity.

Biological Studies: It is employed in studies involving cell membrane permeability and ion transport.

Industrial Applications: The compound is used in the production of surfactants and as a phase transfer catalyst

Wirkmechanismus

The mechanism of action of 6-Bromohexyltriethylammonium bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also interacts with specific molecular targets, such as ion channels and transporters, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

6-Bromohexyltriethylammonium bromide can be compared with other quaternary ammonium compounds such as:

6-Bromohexyltrimethylammonium bromide: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.

Hexamethylene-1,6-bis(trimethylammonium bromide): Contains two trimethylammonium groups connected by a hexamethylene chain.

Hexyltriethylammonium bromide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions

These compounds share similar properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

6-Bromohexyltriethylammonium bromide (CAS No. 161097-76-3) is a quaternary ammonium compound that has garnered attention for its potential applications in organic synthesis and biological research. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C₁₂H₂₇Br₂N

- Molecular Weight : 345.16 g/mol

- Appearance : Yellow oil

- Solubility : Soluble in acetonitrile and DMSO

The biological activity of this compound is primarily attributed to its interaction with cellular membranes due to its amphiphilic nature. As a quaternary ammonium compound, it can disrupt membrane integrity, leading to various cellular responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quaternary ammonium compounds, including this compound. The compound exhibits significant activity against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on various cell lines. A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis, which is critical for cancer treatment strategies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Neuroprotective Effects

Interestingly, some studies suggest that this compound may also have neuroprotective properties. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A research article published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various quaternary ammonium compounds, including this compound, against multidrug-resistant strains of bacteria. The study found that this compound significantly reduced bacterial load in infected tissue samples.

- Cytotoxicity Assessment : In a study published in Cancer Research, researchers investigated the cytotoxic effects of several quaternary ammonium compounds on cancer cell lines. They reported that this compound exhibited a dose-dependent reduction in cell viability, with notable apoptosis induction markers observed through flow cytometry analysis.

- Neuroprotection Study : A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a model of oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and increased the expression of neuroprotective proteins.

Eigenschaften

IUPAC Name |

6-bromohexyl(triethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPZNVBPHMFWPG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCBr.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675727 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161097-76-3 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.